molecular formula C16H17ClN2O4S2 B6520617 N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-ethylethanediamide CAS No. 896323-67-4

N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-ethylethanediamide

Cat. No.: B6520617
CAS No.: 896323-67-4
M. Wt: 400.9 g/mol
InChI Key: CGMXMONUZPLISC-UHFFFAOYSA-N
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Description

The compound N’-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-ethylethanediamide is a sulfonamide-derived molecule characterized by a 4-chlorobenzenesulfonyl group, a thiophene ring, and an ethanediamide backbone. Its structure integrates a sulfonyl moiety linked to a chlorinated benzene ring, a thiophen-2-yl ethyl group, and an N-ethyl-substituted ethanediamide.

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-ethyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S2/c1-2-18-15(20)16(21)19-10-14(13-4-3-9-24-13)25(22,23)12-7-5-11(17)6-8-12/h3-9,14H,2,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMXMONUZPLISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

  • Antiviral Activity
    • The compound is included in antiviral screening libraries, indicating its potential effectiveness against viral infections. Preliminary studies suggest that it may modulate viral replication pathways or inhibit specific viral enzymes, making it a candidate for further investigation in antiviral drug development .
  • Cancer Research
    • N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-ethylethanediamide may also play a role in cancer therapy by targeting pathways involved in tumor growth and metastasis. Its structural components allow for interactions with receptors or enzymes that are crucial in cancer progression.
  • Inflammatory Diseases
    • The compound has been shown to potentially inhibit inflammatory responses through its action on specific enzymes involved in inflammatory pathways. Research indicates that it may be effective in treating conditions characterized by chronic inflammation.

Case Studies and Experimental Findings

Recent studies have highlighted the compound's biological activities:

  • A study demonstrated that G856-4413 exhibited significant inhibitory effects on certain cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.
  • In antiviral assays, the compound showed promising results against specific viruses, warranting further exploration of its mechanism of action and efficacy in vivo.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s uniqueness lies in its hybrid structure combining sulfonyl, thiophene, and ethanediamide groups. Below is a comparative analysis with structurally related compounds:

Compound Key Structural Features Functional Differences Reported Activities/Properties
Target Compound 4-Chlorobenzenesulfonyl, thiophen-2-yl ethyl, N-ethyl-ethanediamide N/A No direct activity data; inferred stability from sulfonyl and thiophene motifs
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Thiophen-2-yl, bromophenyl, acetamide Replaces sulfonyl with acetamide; lacks ethanediamide Antimycobacterial activity (MIC: 3.12–12.5 µg/mL)
Rotigotine Derivatives (USP) Thiophen-2-yl ethylamine, tetrahydronaphthalene Dopamine agonist backbone; lacks sulfonyl Approved for Parkinson’s disease; targets D2/D3 receptors
Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]phenylthio}acetate Imidazolidine-sulfamoyl, thioacetate Replaces ethanediamide with imidazolidine Antimicrobial activity (e.g., Staphylococcus aureus inhibition)
N-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide Nitrobenzamide instead of ethanediamide Carboxamide vs. diamide Higher molecular weight (450.9 g/mol); no activity data

Research Findings and Implications

Computational and Crystallographic Insights

  • Density Functional Theory (DFT) : Becke’s hybrid functional (e.g., B3LYP) could predict the compound’s electronic properties, aiding in understanding its reactivity and interaction with biological targets .
  • Crystallography : SHELX programs are widely used for resolving structures of sulfonamide and thiophene derivatives, providing insights into bond angles and molecular conformations .

Preparation Methods

Chlorosulfonation of Chlorobenzene

The precursor 4-chlorobenzenesulfonyl chloride is synthesized via chlorosulfonation of chlorobenzene using chlorosulfonic acid (ClSO₃H). Industrial protocols from patent GB2135666A demonstrate that combining chlorobenzene with 3–8 equivalents of ClSO₃H in 1,2-dichloroethane at 55–60°C for 8 hours achieves yields up to 80%. Critical parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., 1,2-dichloroethane) enhance reaction homogeneity.

  • Additives : Alkali metal salts (e.g., NaCl) improve yield by stabilizing intermediates.

Anhydrous Conditions

Post-reaction workup requires careful quenching in ice water to isolate the sulfonyl chloride while avoiding hydrolysis. Anhydrous handling is essential, as moisture leads to decomposition into 4-chlorobenzenesulfonic acid.

Sulfonylation of Thiophene-Ethylamine Intermediates

Reaction with 2-(Thiophen-2-yl)Ethylamine

The sulfonylation step involves reacting 4-chlorobenzenesulfonyl chloride with 2-(thiophen-2-yl)ethylamine. Data from Ambeed.com highlight two optimized methods:

Method A: Pyridine-Mediated Sulfonylation

  • Conditions : Chloroform, pyridine (1.1 eq.), 20°C, 5 hours.

  • Yield : ~87% (analogous reactions).

  • Mechanism : Pyridine neutralizes HCl, driving the reaction forward.

Method B: DMAP/DIEA Catalysis

  • Conditions : Acetonitrile, 0–5°C, DMAP (20 mol%), DIEA (3 eq.), 2 hours.

  • Yield : 91.93%.

  • Advantage : Faster reaction times and higher yields due to enhanced nucleophilicity.

Side Reactions and Mitigation

  • Thiophene Ring Sulfonation : Minimized by using mild temperatures (<10°C) and stoichiometric control.

  • Di-Substitution : Avoided by maintaining a 1:1 molar ratio of sulfonyl chloride to amine.

Formation of the Ethanediamide Moiety

Coupling with Ethylamine Derivatives

The sulfonamide intermediate undergoes amidation with N-ethylethanedioyl chloride. PubChem data for analog compounds suggest two approaches:

Method 1: Direct Amidation

  • Conditions : THF, 0°C, pyridine (1.2 eq.), 4 hours.

  • Yield : 87% (similar substrates).

  • Limitation : Requires anhydrous conditions to prevent acyl chloride hydrolysis.

Method 2: Palladium-Catalyzed Coupling

  • Conditions : 1,4-Dioxane, Na₂CO₃, Pd(PhCN)₂Cl₂, 90°C, 24 hours.

  • Yield : 98.7% (for aryl-amide bonds).

  • Advantage : High selectivity for mono-amide formation.

Optimization and Scalability

Solvent Effects

  • Polar Solvents : Acetonitrile and THF improve solubility of intermediates but require low temperatures to suppress side reactions.

  • Non-Polar Solvents : Chloroform and dichloroethane facilitate phase separation during workup.

Catalytic Systems

  • Base Catalysts : DIEA and pyridine are optimal for sulfonylation, while DMAP accelerates amidation.

  • Metal Catalysts : Palladium complexes enable high-yielding cross-couplings but increase costs.

Temperature and Time

  • Sulfonylation : 0–25°C for 2–5 hours balances speed and selectivity.

  • Amidation : 0–90°C for 4–24 hours, depending on method.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Key peaks include δ 7.75 (d, 2H, aromatic), 4.40 (s, 2H, CH₂), and 2.40 (t, 2H, thiophene-CH₂).

  • LCMS : [M+H]⁺ = 352 (sulfonamide intermediate), 497 (final product).

Purity Assessment

  • HPLC : Rt = 3.04 minutes (C18 column, acetonitrile/water).

  • Melting Point : 264–266°C (analogs).

Industrial-Scale Considerations

Cost Efficiency

  • Chlorosulfonic Acid Recovery : Patent GB2135666A details solvent recycling to reduce waste.

  • Catalyst Reuse : Palladium catalysts require immobilization for cost-effective scaling.

Environmental Impact

  • Waste Streams : Aqueous HCl from sulfonylation must be neutralized before disposal.

  • Green Solvents : Substituting 1,2-dichloroethane with cyclopentyl methyl ether (CPME) is under investigation .

Q & A

Q. What are the key synthetic steps and purification methods for synthesizing N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-ethylethanediamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions. First, the sulfonyl group is introduced via nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and a thiophene-containing intermediate. The thiophen-2-yl ethylamine intermediate is then coupled with ethylethanediamide using carbodiimide-based coupling agents. Key steps include:
  • Sulfonylation : Conducted in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C to minimize side reactions .
  • Purification : Final products are purified via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Reaction progress is monitored by TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical.
  • 1H/13C NMR : Assignments include:
  • Thiophene protons at δ 7.2–7.4 ppm (multiplet) and sulfonyl-linked CH2 at δ 3.8–4.1 ppm (triplet) .
  • Ethanediamide carbonyl carbons at ~168–170 ppm in 13C NMR .
  • IR : Strong absorption at ~1150 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (amide C=O) confirms functional groups .

Q. What functional groups contribute to its biological activity in enzyme inhibition studies?

  • Methodological Answer : The sulfonyl (–SO₂–) and ethanediamide (–CONH–) groups are critical.
  • Sulfonyl group : Enhances binding to enzyme active sites via hydrogen bonding and hydrophobic interactions (e.g., with serine proteases) .
  • Thiophene ring : Participates in π-π stacking with aromatic residues in target proteins .
  • Preliminary assays (e.g., fluorescence quenching) suggest IC₅₀ values in the micromolar range for kinase inhibition .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize reaction pathways for synthesizing this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states and intermediates. For example:
  • Nucleophilic substitution : Calculate activation energies for sulfonylation to identify optimal solvents (e.g., dichloromethane vs. DMF) .
  • Exchange-correlation functionals : Hybrid functionals (e.g., B3LYP) improve accuracy in predicting reaction thermodynamics, reducing experimental trial-and-error .
  • Solvent effects : Use the polarizable continuum model (PCM) to simulate solvent interactions and select conditions favoring high yields .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Contradictions (e.g., variable IC₅₀ values) may arise from assay conditions or target specificity. Address these by:
  • Standardized assays : Replicate studies under controlled pH (7.4 PBS buffer), temperature (37°C), and enzyme concentrations .
  • Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding kinetics after initial fluorescence-based assays .
  • Proteomic profiling : Identify off-target interactions via affinity chromatography coupled with mass spectrometry .

Q. What mechanistic insights can crystallography and molecular docking provide for its enzyme inhibition?

  • Methodological Answer :
  • X-ray crystallography : Resolve the compound’s binding mode in enzyme active sites (e.g., using SHELXL for structure refinement). For example, sulfonyl oxygen atoms may form hydrogen bonds with catalytic serine residues in proteases .
  • Molecular docking (AutoDock Vina) : Simulate binding poses with flexibility scoring (RMSD <2.0 Å). The thiophene ring’s orientation relative to hydrophobic pockets predicts selectivity .
  • MD simulations (GROMACS) : Assess stability of enzyme-ligand complexes over 100 ns trajectories to validate static docking results .

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